Cas no 2248362-59-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate structure
2248362-59-4 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
CAS番号:2248362-59-4
MF:C19H14N2O5
メガワット:350.324864864349
CID:5887241
PubChem ID:165729304

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248362-59-4
    • EN300-6519926
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
    • インチ: 1S/C19H14N2O5/c1-20-15-10-12(7-6-11(15)8-9-16(20)22)19(25)26-21-17(23)13-4-2-3-5-14(13)18(21)24/h2-7,10H,8-9H2,1H3
    • InChIKey: VPRXYCLNXXVYLY-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C=CC2=C(C=1)N(C)C(CC2)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 350.09027155g/mol
  • どういたいしつりょう: 350.09027155g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 624
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6519926-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
2248362-59-4 95.0%
0.5g
$1180.0 2025-03-14
Enamine
EN300-6519926-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
2248362-59-4 95.0%
5.0g
$3562.0 2025-03-14
Enamine
EN300-6519926-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
2248362-59-4 95.0%
1.0g
$1229.0 2025-03-14
Enamine
EN300-6519926-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
2248362-59-4 95.0%
0.05g
$1032.0 2025-03-14
Enamine
EN300-6519926-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
2248362-59-4 95.0%
2.5g
$2408.0 2025-03-14
Enamine
EN300-6519926-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
2248362-59-4 95.0%
10.0g
$5283.0 2025-03-14
Enamine
EN300-6519926-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
2248362-59-4 95.0%
0.1g
$1081.0 2025-03-14
Enamine
EN300-6519926-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
2248362-59-4 95.0%
0.25g
$1131.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylateに関する追加情報

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (CAS No. 2248362-59-4)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (CAS No. 2248362-59-4) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a 1,3-dioxoisoindoline moiety with a tetrahydroquinoline core, making it a subject of significant interest in pharmaceutical and materials science research. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzymes and receptors associated with inflammatory and neurological disorders.

In recent years, the demand for novel heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate has surged due to their versatility in medicinal chemistry. The compound's isoindole-1,3-dione fragment is known for its electron-withdrawing properties, which can enhance the stability of drug candidates. Meanwhile, the tetrahydroquinoline scaffold is frequently employed in the design of kinase inhibitors and antimicrobial agents. This dual functionality positions CAS No. 2248362-59-4 as a promising candidate for further development.

One of the most frequently asked questions in scientific forums is how 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate compares to other isoindole-1,3-dione derivatives. Studies suggest that its tetrahydroquinoline integration offers improved bioavailability and metabolic stability, addressing common challenges in drug formulation. Additionally, its carboxylate ester group provides a handle for further chemical modifications, enabling researchers to fine-tune its pharmacological properties.

The synthesis of CAS No. 2248362-59-4 typically involves multi-step organic reactions, including condensation and cyclization processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize its production. These methods not only improve yield but also align with the growing emphasis on green chemistry and sustainable practices in the pharmaceutical industry.

From a commercial perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is gaining traction as a high-value intermediate for APIs (Active Pharmaceutical Ingredients). Its potential applications span anti-inflammatory drugs, neuroprotective agents, and even cancer therapeutics. As the pharmaceutical industry shifts toward personalized medicine, compounds like CAS No. 2248362-59-4 are likely to play a pivotal role in the development of targeted therapies.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate represents a fascinating intersection of chemistry and biomedical innovation. Its structural complexity and functional adaptability make it a valuable asset for researchers tackling some of today's most pressing health challenges. As scientific inquiry continues to evolve, this compound is poised to remain at the forefront of cutting-edge drug discovery and development.

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